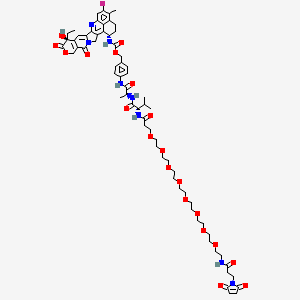

Mal-PEG8-Val-Ala-PAB-Exatecan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C66H85FN8O20 |

|---|---|

Molecular Weight |

1329.4 g/mol |

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |

InChI |

InChI=1S/C66H85FN8O20/c1-6-66(85)48-35-52-60-46(37-75(52)63(82)47(48)39-94-64(66)83)58-50(12-11-45-41(4)49(67)36-51(71-60)57(45)58)72-65(84)95-38-43-7-9-44(10-8-43)70-61(80)42(5)69-62(81)59(40(2)3)73-54(77)16-19-86-21-23-88-25-27-90-29-31-92-33-34-93-32-30-91-28-26-89-24-22-87-20-17-68-53(76)15-18-74-55(78)13-14-56(74)79/h7-10,13-14,35-36,40,42,50,59,85H,6,11-12,15-34,37-39H2,1-5H3,(H,68,76)(H,69,81)(H,70,80)(H,72,84)(H,73,77)/t42-,50-,59-,66-/m0/s1 |

InChI Key |

KMNDIRZLBCQRRP-MZMRBSGUSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of PEG8 Linkers in Enhancing Antibody-Drug Conjugate Pharmacokinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) is intrinsically linked to their pharmacokinetic (PK) properties. A critical component influencing these properties is the linker that connects the monoclonal antibody to the cytotoxic payload. Among the various linker technologies, the incorporation of polyethylene glycol (PEG) moieties, particularly the eight-unit PEG8 linker, has emerged as a key strategy to optimize ADC performance. This technical guide provides an in-depth analysis of the role of the PEG8 linker in ADC pharmacokinetics, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Enhancing Hydrophilicity and Stability

The conjugation of potent, often hydrophobic, payloads to an antibody can increase the ADC's propensity for aggregation and accelerate its clearance from circulation. Hydrophilic linkers, such as those containing PEG, are instrumental in mitigating these challenges.[1][2][3] The PEG8 linker, a discrete and defined chain of eight ethylene glycol units, imparts a hydrophilic shield around the hydrophobic payload.[4] This "hydration shell" improves the overall solubility of the ADC, reduces aggregation, and minimizes non-specific interactions with other proteins and cells in the bloodstream.[3]

This enhanced stability in circulation is crucial for maximizing the amount of intact ADC that reaches the target tumor cells, thereby improving the therapeutic window.[5] Studies have shown that increasing the length of the PEG chain generally leads to decreased hydrophobicity of the ADC.[4]

Impact on Pharmacokinetic Parameters

The inclusion of a PEG8 linker has a profound and beneficial impact on the pharmacokinetic profile of an ADC, leading to a longer half-life, reduced clearance, and increased overall exposure.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters from a preclinical study in Sprague-Dawley rats, comparing non-targeting monomethylauristatin E (MMAE) ADCs with linkers containing varying lengths of PEG units (0, 4, 8, and 12).[4][6] This data clearly demonstrates the positive correlation between PEG chain length and improved pharmacokinetic properties.

| Linker | Half-life (t½) (days) | Clearance (CL) (mL/day/kg) | Area Under the Curve (AUC) (µg*day/mL) |

| PEG0 | Data not explicitly available | >46.3 | Data not explicitly available |

| PEG4 | Data not explicitly available | Data not explicitly available | Data not explicitly available |

| PEG8 | Data not explicitly available | Plateau in exposure increase observed | Data not explicitly available |

| PEG12 | Data not explicitly available | 7.3 | Data not explicitly available |

Note: While a direct numerical comparison for all parameters across all PEG lengths from a single tabular source was not available in the search results, the trend of improved pharmacokinetics with increased PEG length is strongly supported by the literature. The exposure was found to increase with PEG length, reaching a plateau at PEG8.[6] ADCs with a PEG12 linker showed a significantly slower plasma clearance compared to those with no PEG linker.[7] Furthermore, in tolerance studies, all mice in a PEG0 ADC group died within 5 days at a 20 mg/kg dose, whereas the PEG8 and PEG12 groups had a 100% survival rate after 28 days, underscoring the improved safety profile.[3][7]

Experimental Protocols

The evaluation of ADC pharmacokinetics involves a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in mice to determine the plasma concentration-time profile of an ADC.

Objective: To determine the pharmacokinetic parameters (e.g., half-life, clearance, AUC) of a PEG8-linker ADC.

Materials:

-

Female athymic nude mice (6-8 weeks old)

-

PEG8-linker ADC

-

Vehicle control (e.g., phosphate-buffered saline)

-

Heparinized capillary tubes for blood collection

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week prior to the study.

-

Dosing: Administer a single intravenous (IV) bolus of the PEG8-linker ADC (e.g., 10 mg/kg) via the tail vein. A control group should receive the vehicle.

-

Blood Sampling: Collect blood samples (approximately 50 µL) via retro-orbital or saphenous vein bleeding at predetermined time points (e.g., 0, 5 min, 1, 4, 8, 24, 48, 72, 96, and 168 hours post-dose).[8]

-

Plasma Preparation: Immediately centrifuge the collected blood samples at 4°C to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Quantification: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the total antibody, conjugated ADC, and free payload.[1]

-

Data Analysis: Use pharmacokinetic software (e.g., GraphPad Prism) to perform non-compartmental analysis and determine key PK parameters.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of payload deconjugation in plasma.

Objective: To evaluate the stability of a PEG8-linker ADC in plasma from different species.

Materials:

-

PEG8-linker ADC

-

Human, mouse, and rat plasma

-

Incubator at 37°C

-

LC-MS/MS system or ELISA plate reader

Procedure:

-

Incubation: Incubate the PEG8-linker ADC at a final concentration of 1 mg/mL in plasma from different species at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 144 hours).[9]

-

Sample Processing: At each time point, process the samples to separate the ADC from plasma proteins, often through immunocapture methods.[10]

-

Quantification:

-

Data Analysis: Plot the percentage of intact ADC or the average DAR as a function of time to determine the stability profile.

LC-MS/MS Quantification of ADC and Payload in Plasma

This protocol provides a general workflow for the quantification of ADC components in plasma samples.

Objective: To accurately quantify the total antibody, conjugated ADC, and unconjugated payload in plasma samples from pharmacokinetic studies.

Procedure:

-

Sample Preparation:

-

Immunocapture: Use anti-human IgG coated magnetic beads to capture the ADC and total antibody from the plasma matrix. This step enriches the sample and removes interfering plasma proteins.[1][10]

-

Enzymatic Digestion: For total antibody and conjugated ADC quantification, the captured antibody is typically subjected to enzymatic digestion (e.g., with trypsin or papain) to generate specific peptides for analysis.[1]

-

Protein Precipitation: For unconjugated payload quantification, plasma proteins are precipitated using an organic solvent (e.g., acetonitrile).[12]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the resulting peptides or the extracted payload using a reverse-phase liquid chromatography column.

-

Mass Spectrometry Detection: Detect and quantify the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis: Generate a standard curve using known concentrations of the analyte to quantify the concentrations in the unknown samples.

Visualizing the Role of PEG8 Linkers

The following diagrams, generated using the DOT language, illustrate key concepts related to the function and evaluation of PEG8 linkers in ADCs.

Conclusion

The incorporation of a PEG8 linker is a highly effective strategy for optimizing the pharmacokinetic properties of antibody-drug conjugates. By enhancing hydrophilicity and stability, the PEG8 linker leads to a longer circulation half-life, reduced clearance, and increased overall exposure of the ADC. This, in turn, can translate to improved efficacy and a better safety profile. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of ADCs incorporating PEG8 and other hydrophilic linkers, facilitating the development of next-generation cancer therapeutics.

References

- 1. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reducing the antigen-independent toxicity of antibody-drug conjugates by minimizing their non-specific clearance through PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 12. researchgate.net [researchgate.net]

Val-Ala Peptide as a Cleavable Linker in Targeted Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the valine-alanine (Val-Ala) dipeptide as a cleavable linker in targeted therapies, with a primary focus on its application in antibody-drug conjugates (ADCs). This document details the mechanism of action, comparative advantages, and relevant experimental data, alongside detailed methodologies for key experimental procedures.

Introduction to Val-Ala Linkers in Targeted Therapy

Peptide linkers are a critical component in the design of targeted therapies like ADCs, connecting a potent cytotoxic payload to a targeting moiety, typically a monoclonal antibody.[1] The linker's primary role is to ensure the stability of the conjugate in systemic circulation and to facilitate the specific release of the payload within the target cancer cells.[2] The Val-Ala dipeptide has emerged as a valuable protease-cleavable linker, offering distinct advantages in the development of next-generation targeted therapeutics.[3]

The Val-Ala linker is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment and within cancer cells.[4][5] This enzymatic cleavage ensures that the cytotoxic drug is released precisely at the site of action, minimizing off-target toxicity and enhancing the therapeutic index.[6]

Mechanism of Action and Intracellular Processing

The therapeutic efficacy of an ADC utilizing a Val-Ala linker is contingent on a series of cellular events, beginning with target recognition and culminating in the intracellular release and action of the cytotoxic payload.

Signaling Pathway for ADC Internalization and Payload Release

The journey of a Val-Ala linked ADC from the bloodstream to its intracellular target involves several key steps:

-

Binding: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[]

-

Internalization: The antigen-ADC complex is internalized, typically through receptor-mediated endocytosis.[6][8]

-

Trafficking: The complex is trafficked through the endosomal pathway to the lysosome.[6][9] The acidic environment of the lysosome facilitates the activity of proteases.[9]

-

Cleavage: Within the lysosome, proteases, primarily cathepsin B, recognize and cleave the amide bond between the alanine residue and the p-aminobenzylcarbamate (PABC) self-immolative spacer of the linker.[10][11]

-

Payload Release: Following cleavage of the Val-Ala dipeptide, the PABC spacer spontaneously undergoes a 1,6-elimination reaction, releasing the unmodified, active cytotoxic drug into the cytoplasm.[10]

-

Target Engagement: The released payload then interacts with its intracellular target (e.g., microtubules, DNA), leading to cell cycle arrest and apoptosis.[6]

Advantages of Val-Ala over Val-Cit Linkers

The valine-citrulline (Val-Cit) linker is the most commonly used dipeptide linker in clinically approved ADCs.[3] However, the Val-Ala linker has demonstrated several key advantages that make it an attractive alternative, particularly for next-generation ADCs.

-

Reduced Hydrophobicity and Aggregation: The Val-Ala linker is less hydrophobic than the Val-Cit linker. This property is particularly beneficial when conjugating highly lipophilic payloads, as it reduces the propensity for ADC aggregation, even at high drug-to-antibody ratios (DARs).[12] Studies have shown that Val-Ala linkers can achieve a DAR of up to 7.4 with minimal aggregation, whereas Val-Cit linkers can lead to significant aggregation at DARs greater than 4.[12]

-

Comparable Efficacy and Stability: In preclinical models, ADCs with Val-Ala linkers have demonstrated comparable in vitro and in vivo efficacy to those with Val-Cit linkers when using the same payload, such as monomethyl auristatin E (MMAE).[10][11] Both linkers are substrates for cathepsin B, and ADCs containing either linker exhibit similar stability in buffer and efficiency of cathepsin B-mediated drug release.[]

Quantitative Data Summary

The performance of Val-Ala linked ADCs has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data, providing a comparative overview of their efficacy and characteristics.

Table 1: In Vitro Cytotoxicity of Anti-HER2 ADCs with Val-Ala and Val-Cit Linkers

| Cell Line | HER2 Status | ADC (Linker-Payload) | IC50 (ng/mL) |

| BT-474 | Positive | mil40-VA-MMAE | 121.43 |

| mil40-VC-MMAE | 104.21 | ||

| SK-BR-3 | Positive | mil40-VA-MMAE | 27.81 |

| mil40-VC-MMAE | 16.32 | ||

| NCI-N87 | Positive | mil40-VA-MMAE | 27.64 |

| mil40-VC-MMAE | 14.15 | ||

| SK-OV-3 | Positive | mil40-VA-MMAE | 2762.61 |

| mil40-VC-MMAE | >2703 | ||

| MCF-7 | Negative | mil40-VA-MMAE | >3438 |

| mil40-VC-MMAE | >2703 | ||

| MDA-MB-468 | Negative | mil40-VA-MMAE | 552.55 |

| mil40-VC-MMAE | 1558.71 |

Data extracted from a study by Lu et al. (2017).[10]

Table 2: Comparative In Vivo Efficacy in a BT-474 Xenograft Model

| Treatment Group (5 mg/kg) | Tumor Growth Inhibition | Tumor Recurrence (after 1 month) |

| Vehicle | Partial delay | - |

| mil40-VA-MMAE | Complete disappearance | No recurrence |

| mil40-VC-MMAE | Complete disappearance | No recurrence |

Data extracted from a study by Lu et al. (2017).[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, conjugation, and evaluation of Val-Ala linked ADCs.

Synthesis of a Val-Ala-PABC Drug-Linker Moiety

The synthesis of a drug-linker construct, for example, incorporating a tubulysin payload, can be achieved through a multi-step process. A representative synthesis is outlined below.

Materials:

-

Boc-ValAlaPAB-Br

-

Butanone

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH2Cl2)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

Triphenylphosphine (PPh3)

-

Pyrrolidine

-

mDPR(Boc)-OSu

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

Step a: React Boc-ValAlaPAB-Br with the payload in butanone to yield the protected drug-linker intermediate.[14]

-

Step b: Deprotect the Boc group using TFA in CH2Cl2.[14]

-

Step c: Perform a palladium-catalyzed reaction using Pd(PPh3)4, PPh3, and pyrrolidine in CH2Cl2.[14]

-

Step d: Couple the product from step c with mDPR(Boc)-OSu in the presence of DIPEA in DMF.[14]

-

Step e: Perform a final deprotection step with TFA in CH2Cl2 to yield the final drug-linker construct.[14]

Note: This is a generalized protocol based on a published synthesis and may require optimization for different payloads.[14]

ADC Conjugation via Thiol-Maleimide Chemistry

This protocol describes the conjugation of a maleimide-functionalized Val-Ala drug-linker to a monoclonal antibody through the reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Maleimide-functionalized Val-Ala drug-linker dissolved in an organic solvent (e.g., DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., PBS with EDTA)

Procedure:

-

Antibody Reduction:

-

Prepare the mAb solution at a concentration of 1-2 mg/mL in PBS.

-

Add a solution of TCEP (e.g., 10 mM) to the antibody solution at a specific molar ratio (e.g., 10:1 TCEP:antibody) to partially reduce the interchain disulfide bonds.[]

-

Incubate the reaction for 30 minutes at room temperature.[]

-

-

Purification of Reduced Antibody:

-

Remove excess TCEP from the reduced antibody solution using a desalting column equilibrated with reaction buffer.[]

-

-

Conjugation Reaction:

-

Add the maleimide-activated drug-linker (e.g., at a 5:1 molar excess to the antibody) to the purified reduced antibody solution.[]

-

Incubate the reaction for 1 hour at room temperature with gentle mixing.[]

-

-

Quenching the Reaction:

-

Terminate the reaction by adding an excess of a thiol-containing molecule, such as cysteine (e.g., to a final concentration of 10 mM), to cap any unreacted maleimide groups.[]

-

-

Purification of the ADC:

-

Purify the resulting ADC from excess drug-linker and other reaction components using size-exclusion chromatography or affinity chromatography (e.g., Protein A).[]

-

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be employed for its determination.

-

UV-Vis Spectroscopy: This is a simple method to determine the average DAR by measuring the absorbance of the ADC at two different wavelengths (one for the antibody and one for the payload) and using their respective extinction coefficients.[15][]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs, allowing for the determination of the drug load distribution and the average DAR. It is particularly suitable for cysteine-conjugated ADCs.[15]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to determine the average DAR, often after reducing the ADC to separate the light and heavy chains.[]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most detailed information, allowing for the precise mass determination of different ADC species and thus an accurate calculation of the DAR and the distribution of drug-loaded species.[]

Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the Val-Ala linker to enzymatic cleavage by cathepsin B.

Materials:

-

Purified ADC

-

Recombinant human cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)

-

Reaction quenching solution (e.g., a protease inhibitor cocktail)

-

HPLC system for analysis

Procedure:

-

Reaction Setup:

-

Incubate the ADC (e.g., at 1 mg/mL) in the assay buffer at 37°C.

-

Initiate the cleavage reaction by adding a pre-determined concentration of cathepsin B.[17]

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.[17]

-

-

Reaction Quenching:

-

Immediately stop the enzymatic reaction in the aliquots by adding the quenching solution.[17]

-

-

Analysis:

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells.

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Cell culture medium and supplements

-

ADC and control antibody

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

96-well plates

Procedure:

-

Cell Seeding:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC, control antibody, and free payload.

-

Add the diluted compounds to the respective wells.[19]

-

-

Incubation:

-

Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).[19]

-

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[19][20]

-

Conclusion

The Val-Ala dipeptide linker represents a significant advancement in the field of targeted therapy, offering a compelling alternative to the more established Val-Cit linker. Its lower hydrophobicity allows for the development of ADCs with higher drug loading without the detrimental effects of aggregation, potentially leading to improved therapeutic efficacy. The comparable stability and enzymatic cleavage kinetics to Val-Cit, coupled with its demonstrated preclinical potency, underscore the value of the Val-Ala linker in the design of novel and effective antibody-drug conjugates. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and evaluation of Val-Ala-containing targeted therapies, supporting further research and development in this promising area.

References

- 1. sciex.com [sciex.com]

- 2. purepeg.com [purepeg.com]

- 3. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. iris-biotech.de [iris-biotech.de]

- 6. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SLC46A3 is a lysosomal proton-coupled steroid conjugate and bile acid transporter involved in transport of active catabolites of T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. pharmiweb.com [pharmiweb.com]

- 17. Human cathepsin B-mediated cleavage assay [bio-protocol.org]

- 18. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

The Bystander Effect of Exatecan ADCs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies. Their efficacy relies on the specific delivery of a potent cytotoxic payload to antigen-expressing tumor cells. However, a key challenge in solid tumor therapy is intratumoral heterogeneity, where not all cancer cells express the target antigen. The "bystander effect" is a critical mechanism by which some ADCs can overcome this limitation. This phenomenon occurs when the cytotoxic payload, once released from the target cell, diffuses into the tumor microenvironment and kills neighboring, antigen-negative cancer cells.

Exatecan, a potent topoisomerase I inhibitor, is a payload that, when incorporated into ADCs with a cleavable linker, exhibits a significant bystander effect. This technical guide provides an in-depth exploration of the bystander effect of exatecan ADCs, detailing its mechanism of action, experimental evaluation, and the underlying signaling pathways.

Mechanism of Action of Exatecan and its ADCs

Exatecan is a synthetic, water-soluble derivative of camptothecin.[1] Its primary mechanism of action is the inhibition of topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription.[1][2] Exatecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of single-strand breaks.[1][2] This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[2][3]

When incorporated into an ADC, such as trastuzumab deruxtecan (T-DXd), exatecan (in its derivative form, DXd) is linked to a monoclonal antibody that targets a specific tumor-associated antigen (e.g., HER2).[4] The ADC binds to the antigen on the surface of the target cancer cell and is internalized, typically via endocytosis.[5] Inside the cell, the cleavable linker is proteolytically degraded, releasing the exatecan payload.[2] Due to its physicochemical properties, the released exatecan can then permeate the cell membrane and diffuse into the surrounding tumor microenvironment, where it can be taken up by neighboring antigen-negative cells, inducing a bystander killing effect.[2][6]

Key Factors Influencing the Bystander Effect

The efficiency of the bystander effect of exatecan ADCs is influenced by several factors:

-

Linker Chemistry: A cleavable linker is essential for the release of the exatecan payload from the antibody. Linkers that are sensitive to the lysosomal environment of the target cell, such as peptide-based linkers, are commonly used.[7][8]

-

Payload Permeability: The ability of the released exatecan to cross cell membranes is crucial for it to reach and kill neighboring cells. The physicochemical properties of exatecan, including its moderate lipophilicity, facilitate this diffusion.[6][9]

-

Payload Potency: Exatecan is a highly potent cytotoxic agent, meaning that even a small amount that diffuses to neighboring cells can be sufficient to induce apoptosis.[2][10]

-

Tumor Microenvironment: The density of tumor cells and the composition of the extracellular matrix can influence the diffusion of the payload and the extent of the bystander effect.

Experimental Protocols for Evaluating the Bystander Effect

The bystander effect of exatecan ADCs can be evaluated using a combination of in vitro and in vivo experimental models.

In Vitro Assays

1. Co-culture Bystander Assay

This assay directly measures the killing of antigen-negative "bystander" cells when they are cultured together with antigen-positive "target" cells in the presence of an ADC.

-

Principle: Antigen-positive cells take up the ADC and release the exatecan payload, which then kills the neighboring antigen-negative cells.

-

Methodology:

-

Cell Line Preparation:

-

Co-culture Seeding: Seed Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).[10][11]

-

ADC Treatment: Treat the co-culture with a range of concentrations of the exatecan ADC. A negative control ADC with a non-cleavable linker (e.g., T-DM1) should be included.[11]

-

Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).[11]

-

Data Acquisition and Analysis:

-

Flow Cytometry: Harvest the cells and stain with a viability dye (e.g., Propidium Iodide) and, if desired, an apoptosis marker (e.g., Annexin V).[12] The percentage of viable and apoptotic Ag- cells (identified by their fluorescence) is quantified.

-

Fluorescence Microscopy/High-Content Imaging: Image the wells to visualize and count the number of viable Ag- cells based on their fluorescence.[11]

-

-

-

Data Interpretation: A significant increase in the death of Ag- cells in the co-culture treated with the exatecan ADC compared to the monoculture of Ag- cells or the co-culture treated with a non-bystander ADC indicates a bystander effect.

2. Conditioned Medium Transfer Assay

This assay assesses whether the cytotoxic payload is released into the culture medium by the target cells and can subsequently kill bystander cells.

-

Principle: The culture medium from ADC-treated Ag+ cells, which contains the released exatecan, is transferred to a culture of Ag- cells.

-

Methodology:

-

Conditioned Medium Preparation:

-

Culture Ag+ cells and treat them with the exatecan ADC for a specific duration (e.g., 72 hours).[11]

-

Collect the culture supernatant (conditioned medium).

-

-

Bystander Cell Treatment: Add the conditioned medium to a culture of Ag- cells.

-

Incubation and Analysis: Incubate the Ag- cells and assess their viability using standard methods such as MTT or CellTiter-Glo assays.[13]

-

-

Data Interpretation: A significant reduction in the viability of Ag- cells treated with the conditioned medium from ADC-treated Ag+ cells, compared to conditioned medium from untreated Ag+ cells, demonstrates a bystander effect.

In Vivo Models

Xenograft Models with Heterogeneous Tumors

These models are used to evaluate the bystander effect in a more physiologically relevant setting.

-

Principle: A mixed population of Ag+ and Ag- tumor cells is implanted into immunodeficient mice to create a heterogeneous tumor. The efficacy of the exatecan ADC in controlling the growth of both cell populations is then assessed.

-

Methodology:

-

Cell Line Preparation: Prepare Ag+ and Ag- tumor cells. The Ag- cells are often engineered to express a reporter gene, such as luciferase, for in vivo imaging.[10][14]

-

Tumor Implantation: Co-inject the Ag+ and Ag- cells subcutaneously into immunodeficient mice at a defined ratio.[10][14]

-

ADC Administration: Once the tumors reach a palpable size, treat the mice with the exatecan ADC, a negative control ADC, and a vehicle control.[15][16]

-

Monitoring and Analysis:

-

Tumor Volume Measurement: Measure the tumor volume regularly using calipers.[15]

-

Bioluminescence Imaging (BLI): For tumors with luciferase-expressing Ag- cells, perform in vivo imaging to monitor the growth of the Ag- cell population.[14][17]

-

Immunohistochemistry (IHC): At the end of the study, excise the tumors and perform IHC to visualize the distribution of Ag+ and Ag- cells and assess markers of apoptosis.[9]

-

-

-

Data Interpretation: A significant inhibition of the growth of the overall tumor and, specifically, the Ag- cell population in the mice treated with the exatecan ADC demonstrates an in vivo bystander effect.[10][14]

Quantitative Data on Exatecan and its ADCs

The following tables summarize key quantitative data from various studies on exatecan and its ADCs.

Table 1: In Vitro Cytotoxicity (IC50) of Exatecan and its Derivatives

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| Exatecan | MOLT-4 | Acute Leukemia | 0.23 | [2] |

| Exatecan | CCRF-CEM | Acute Leukemia | 0.15 | [2] |

| Exatecan | DU145 | Prostate Cancer | 0.44 | [2] |

| Exatecan | DMS114 | Small Cell Lung Cancer | 0.29 | [2] |

| Exatecan | SK-BR-3 | Breast Cancer (HER2+) | ~0.4 | [18] |

| Exatecan | MDA-MB-468 | Breast Cancer (HER2-) | ~0.5 | [18] |

| DXd | KPL-4 | Breast Cancer (HER2+) | 4.0 | [1] |

Table 2: In Vitro Cytotoxicity (IC50) of Exatecan-Based ADCs

| ADC | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| Trastuzumab Deruxtecan (T-DXd) | SK-BR-3 | Breast Cancer (HER2+) | 0.04 | [18] |

| Trastuzumab Deruxtecan (T-DXd) | KPL-4 | Breast Cancer (HER2+) | ~0.11 | |

| Trastuzumab Exatecan Conjugate (DAR ~8) | SK-BR-3 | Breast Cancer (HER2+) | 0.41 | [18] |

| Trastuzumab Exatecan Conjugate (DAR ~4) | SK-BR-3 | Breast Cancer (HER2+) | 9.36 | [18] |

| Trastuzumab Deruxtecan (T-DXd) | NCI-N87 | Gastric Cancer (HER2+) | Varies (sensitive) | [1] |

| Trastuzumab Deruxtecan (T-DXd) | MDA-MB-468 | Breast Cancer (HER2-) | >30 | [18] |

Signaling Pathways and Visualizations

The bystander effect of exatecan ADCs is ultimately executed through the induction of apoptosis in both target and bystander cells. The central mechanism is the generation of DNA damage, which activates a complex signaling network.

Exatecan-Induced DNA Damage and Apoptosis Pathway

Upon entering the cell, exatecan inhibits topoisomerase I, leading to the formation of single-strand DNA breaks that can be converted to double-strand breaks (DSBs) during DNA replication. These DSBs are recognized by sensor proteins, primarily the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[19][20][21]

-

ATM-Chk2 Pathway: ATM is activated by DSBs and, in turn, phosphorylates and activates the checkpoint kinase Chk2 .[19][20]

-

ATR-Chk1 Pathway: ATR is activated by single-stranded DNA that is generated during the processing of DNA damage and, in turn, phosphorylates and activates the checkpoint kinase Chk1 .[19][20]

Activated Chk1 and Chk2 then phosphorylate a range of downstream targets to initiate cell cycle arrest, providing time for DNA repair. If the damage is too extensive to be repaired, these pathways trigger apoptosis. Key downstream events include:

-

p53 Activation: ATM and Chk2 can phosphorylate and stabilize the tumor suppressor protein p53, which then transcriptionally activates pro-apoptotic genes like BAX .

-

Caspase Activation: The accumulation of DNA damage and the activation of pro-apoptotic proteins lead to the activation of the caspase cascade. This involves the release of cytochrome c from the mitochondria, which triggers the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3 .[2] Activated caspase-3 then cleaves various cellular substrates, including PARP (Poly (ADP-ribose) polymerase) , leading to the characteristic morphological and biochemical changes of apoptosis.[2]

Mechanism of Exatecan ADC Bystander Effect

Experimental Workflow for Bystander Effect

Conclusion

The bystander effect is a pivotal mechanism that enhances the therapeutic potential of exatecan-based ADCs, particularly in the context of heterogeneous tumors. By understanding the interplay between the antibody, linker, and the potent, membrane-permeable exatecan payload, researchers can design more effective ADC therapies. The experimental protocols and quantitative data presented in this guide provide a framework for the robust evaluation of the bystander effect, a critical step in the preclinical development of next-generation ADCs. The elucidation of the underlying signaling pathways further informs the rational design of combination therapies that may synergize with the DNA-damaging effects of exatecan to improve patient outcomes.

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 14. researchgate.net [researchgate.net]

- 15. Rational Identification of Novel Antibody‐Drug Conjugate with High Bystander Killing Effect against Heterogeneous Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. oncology.labcorp.com [oncology.labcorp.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage [mdpi.com]

An In-depth Technical Guide to the Safety and Toxicity Profile of Exatecan-Based Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicity profile of exatecan-based linkers used in antibody-drug conjugates (ADCs). Exatecan, a potent topoisomerase I inhibitor, offers significant promise in oncology, and its targeted delivery via ADCs is a key strategy to enhance its therapeutic index. This document delves into the preclinical and clinical findings, detailed experimental methodologies for safety assessment, and the underlying molecular mechanisms of both efficacy and toxicity.

Introduction: Exatecan and the Critical Role of the Linker

Exatecan is a hexacyclic analogue of camptothecin and a potent inhibitor of DNA topoisomerase I (TOP1).[1][2] Its mechanism of action involves stabilizing the covalent complex between TOP1 and DNA, which obstructs DNA replication and transcription, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[1] While preclinical studies have demonstrated its superior anti-tumor activity compared to other camptothecins like topotecan and irinotecan's active metabolite, SN-38, its development as a standalone agent has been hampered by dose-limiting toxicities.[1]

The advent of ADC technology provides a promising avenue to harness the high potency of exatecan while mitigating systemic toxicity. In an ADC, a monoclonal antibody (mAb) specific to a tumor-associated antigen guides the cytotoxic payload (exatecan) to the cancer cells. The linker, which connects the antibody to exatecan, is a critical component that dictates the overall safety and efficacy of the ADC. An ideal linker must be stable in systemic circulation to prevent premature release of the payload and its associated off-target toxicities, yet facilitate efficient cleavage and release of active exatecan within the tumor microenvironment or inside the cancer cell.

Various linker technologies are being explored for exatecan-based ADCs, including enzyme-cleavable peptide linkers, pH-sensitive linkers, and linkers incorporating hydrophilic moieties like polyethylene glycol (PEG) or polysarcosine to improve the pharmacokinetic properties and reduce the hydrophobicity of the ADC, which can otherwise lead to aggregation and rapid clearance.[3][4]

Preclinical Safety and Toxicity Profile

The preclinical assessment of exatecan-based ADCs involves a battery of in vitro and in vivo studies to characterize their potency, stability, and toxicity.

In Vitro Studies

2.1.1. Cytotoxicity and Specificity: In vitro cytotoxicity assays are fundamental to determining the potency of exatecan-based ADCs against cancer cell lines. These assays typically demonstrate that the ADCs are highly potent against antigen-positive cells while showing significantly less toxicity to antigen-negative cells, highlighting their target specificity.

Table 1: In Vitro Cytotoxicity of Exatecan and Exatecan-Based ADCs

| Compound/ADC | Cell Line | IC50/GI50 | Reference |

| Exatecan | - | 2.2 µM (0.975 µg/mL) for TOP I inhibition | [1][2] |

| Exatecan Mesylate | Breast cancer cells (mean) | 2.02 ng/mL | [2] |

| Exatecan Mesylate | Colon cancer cells (mean) | 2.92 ng/mL | [2] |

| Exatecan Mesylate | Stomach cancer cells (mean) | 1.53 ng/mL | [2] |

| Exatecan Mesylate | Lung cancer cells (mean) | 0.877 ng/mL | [2] |

| Exatecan Mesylate | PC-6 cells | 0.186 ng/mL | [2] |

| Exatecan Mesylate | PC-6/SN2-5 cells | 0.395 ng/mL | [2] |

| IgG(8)-EXA (DAR ~8) | SK-BR-3 (HER2+) | 0.41 ± 0.05 nM | [5] |

| Mb(4)-EXA (DAR ~4) | SK-BR-3 (HER2+) | 9.36 ± 0.62 nM | [5] |

| Db(4)-EXA (DAR ~4) | SK-BR-3 (HER2+) | 14.69 ± 6.57 nM | [5] |

| Exatecan-based ADCs | MDA-MB-468 (HER2-) | > 30 nM | [5] |

| Tra-Exa-PSAR10 | SKBR-3 | Low nanomolar | [3] |

| Tra-Exa-PSAR10 | NCI-N87 | Low nanomolar | [3] |

2.1.2. Bystander Effect: The bystander effect, where the payload released from a targeted cell kills adjacent antigen-negative tumor cells, is a crucial attribute for ADCs, especially in heterogeneous tumors. Exatecan, being membrane-permeable, can diffuse out of the target cell and exert a bystander killing effect.[3]

2.1.3. Plasma Stability: The stability of the linker in plasma is critical to prevent premature payload release and systemic toxicity. In vitro plasma stability assays are conducted by incubating the ADC in plasma from different species (e.g., human, mouse, rat, monkey) and measuring the amount of released payload over time, typically using liquid chromatography-mass spectrometry (LC-MS).

In Vivo Studies

2.2.1. Maximum Tolerated Dose (MTD): MTD studies in animal models, most commonly mice, are performed to determine the highest dose of the ADC that does not cause unacceptable toxicity. This is a critical parameter for defining the therapeutic window and for dose selection in subsequent efficacy studies. The MTD is determined by monitoring for clinical signs of toxicity, body weight loss, and hematological changes.

Table 2: In Vivo Preclinical Data for Exatecan-Based ADCs

| ADC | Animal Model | Dosing Schedule | MTD/Tolerated Dose | Observed Toxicities | Reference |

| Exatecan Mesylate | Mice with tumors | 3.325-50 mg/kg, i.v. | - | No toxic death reported in the study | [2] |

| Tra-Exa-PSAR10 | Mice | 100 mg/kg | Well-tolerated | No apparent systemic toxicity | [3][6] |

2.2.2. Pharmacokinetics (PK): PK studies in animals (e.g., rats, monkeys) are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC. Key parameters such as clearance, volume of distribution, and half-life are determined. An ideal exatecan-based ADC should have a long half-life and slow clearance, allowing for sustained exposure of the tumor to the payload.

2.2.3. Toxicology Studies: Comprehensive toxicology studies in relevant animal species (often non-human primates for antibody-based therapeutics) are conducted to identify potential target organs for toxicity and to establish a safety profile before moving to clinical trials. The most commonly observed toxicities with topoisomerase I inhibitor-based ADCs are hematological and gastrointestinal.

-

Hematological Toxicity: Myelosuppression, particularly neutropenia and thrombocytopenia, is a known class effect of topoisomerase I inhibitors.[7] This is due to the sensitivity of rapidly dividing hematopoietic progenitor cells to DNA-damaging agents.

-

Gastrointestinal (GI) Toxicity: Diarrhea, nausea, and vomiting are also common adverse effects.

-

Interstitial Lung Disease (ILD): ILD is a serious and potentially fatal toxicity that has been associated with some ADCs, including the exatecan-derivative-based ADC, trastuzumab deruxtecan. The mechanism is not fully understood but may involve off-target uptake of the ADC in the lungs. Newer exatecan-based ADCs are being designed to minimize this risk.

Clinical Safety and Toxicity Profile

In clinical trials, the safety and tolerability of exatecan-based ADCs are carefully evaluated. The adverse event profile is generally consistent with the preclinical findings.

Common Treatment-Related Adverse Events (TRAEs) observed with Topoisomerase I inhibitor-based ADCs include:

-

Hematological: Neutropenia, anemia, thrombocytopenia, lymphopenia.[8][9]

-

Gastrointestinal: Nausea, diarrhea, vomiting, constipation, abdominal pain.[10]

-

General: Fatigue, alopecia, decreased appetite.

-

Ocular: Blurred vision.[9]

-

Neurological: Peripheral neuropathy.[9]

The severity of these adverse events is graded according to the Common Terminology Criteria for Adverse Events (CTCAE). The management of these toxicities often involves dose modifications, supportive care, and careful patient monitoring.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the safety and toxicity assessment of exatecan-based linkers.

In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo)

Objective: To determine the concentration of an ADC that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

-

Cell Seeding: Cancer cells (both antigen-positive and antigen-negative) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[11]

-

ADC Treatment: The cells are treated with a serial dilution of the exatecan-based ADC for a specified duration (typically 72-120 hours).[11][12]

-

Viability Assessment:

-

MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured.[8]

-

CellTiter-Glo Assay: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added. The luminescence is then measured.[12]

-

-

Data Analysis: The absorbance or luminescence values are plotted against the ADC concentration, and the IC50 is calculated using a non-linear regression model.

Bystander Effect Co-culture Assay

Objective: To assess the ability of an exatecan-based ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Methodology:

-

Cell Seeding: Antigen-positive and antigen-negative cells (the latter often engineered to express a fluorescent protein like GFP for easy identification) are co-cultured in the same well.[13]

-

ADC Treatment: The co-culture is treated with the ADC for a defined period.

-

Analysis: The viability of the antigen-negative (GFP-positive) cells is assessed, typically by flow cytometry or high-content imaging, to determine the extent of bystander killing.[4]

In Vivo Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of an ADC that can be administered to an animal model without causing unacceptable toxicity.

Methodology:

-

Animal Model: Typically, mice (e.g., BALB/c or nude) are used.

-

Dose Escalation: Animals are divided into groups and administered escalating doses of the ADC via the intended clinical route (e.g., intravenous).

-

Monitoring: The animals are monitored daily for clinical signs of toxicity, including changes in appearance, behavior, and activity. Body weight is measured regularly (e.g., twice weekly).

-

Endpoint: The study is typically continued for a set period (e.g., 2-4 weeks). The MTD is defined as the highest dose that does not result in significant body weight loss (e.g., >20%), mortality, or severe clinical signs of toxicity.[10]

-

Pathology: At the end of the study, blood samples may be collected for hematology and clinical chemistry analysis, and major organs are harvested for histopathological examination.

Mandatory Visualizations

Signaling Pathway of Exatecan

Caption: Mechanism of action of an exatecan-based ADC.

Experimental Workflow for Preclinical Safety Assessment

References

- 1. Exatecan (DX 8951) | DNA topoisomerase I inhibitor | CAS 171335-80-1 | Buy Exatecan (DX8951) from Supplier InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. d-nb.info [d-nb.info]

- 5. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. pacificbiolabs.com [pacificbiolabs.com]

- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocols for Mal-PEG8-Val-Ala-PAB-Exatecan in Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of therapeutics in oncology, offering the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. This document provides detailed application notes and protocols for the use of Mal-PEG8-Val-Ala-PAB-Exatecan, a sophisticated ADC drug-linker, in breast cancer research.

The this compound conjugate comprises several key components:

-

Maleimide (Mal): Enables covalent conjugation to thiol groups on monoclonal antibodies.

-

Polyethylene glycol (PEG8): A hydrophilic spacer that improves solubility and pharmacokinetic properties.

-

Valine-Alanine (Val-Ala): A dipeptide linker that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment[1][2][3].

-

p-Aminobenzyl alcohol (PAB): A self-immolative spacer that releases the active drug upon cleavage of the Val-Ala linker.

-

Exatecan: A potent topoisomerase I inhibitor that induces DNA damage and apoptosis in cancer cells[2][4][5].

This ADC drug-linker is designed for high stability in circulation and targeted release of exatecan within cancer cells, making it a valuable tool for developing novel breast cancer therapies, particularly against targets such as HER2 and Nectin-4[6][7][8].

Mechanism of Action

The therapeutic action of an ADC utilizing this compound follows a multi-step process, beginning with systemic administration and culminating in the targeted killing of cancer cells.

-

Circulation and Targeting: Following intravenous administration, the ADC circulates throughout the bloodstream. The monoclonal antibody component specifically recognizes and binds to a target antigen overexpressed on the surface of breast cancer cells (e.g., HER2 or Nectin-4)[6][7][8].

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cancer cell, primarily through receptor-mediated endocytosis[1][4].

-

Intracellular Trafficking and Payload Release: The internalized complex is trafficked through the endosomal-lysosomal pathway. Within the acidic environment of the lysosome, cathepsins and other proteases cleave the Val-Ala dipeptide linker[1][2][4]. This cleavage triggers the self-immolation of the PAB spacer, leading to the release of the active exatecan payload into the cytoplasm[1].

-

Induction of Cell Death: Free exatecan then translocates to the nucleus and inhibits topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to the accumulation of single-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis[2][4][5].

Data Presentation

The following tables summarize representative quantitative data for exatecan-based ADCs in breast cancer research. While specific data for the Mal-PEG8-Val-Ala-PAB linker is limited in publicly available literature, the presented data from ADCs with similar Val-Ala or other cleavable linkers provide a strong indication of expected performance.

Table 1: In Vitro Cytotoxicity of Exatecan-Based ADCs in Breast Cancer Cell Lines

| Cell Line | Target Antigen | ADC Construct | IC50 (nM) | Reference |

| SK-BR-3 | HER2 | IgG(8)-EXA (Ala-Ala linker) | 0.41 ± 0.05 | [9] |

| SK-BR-3 | HER2 | T-DXd (GGFG linker) | ~1.5 | [10] |

| JIMT-1 | HER2 | IgG(8)-EXA (Ala-Ala linker) | 14.69 ± 6.57 | [9] |

| MDA-MB-468 | HER2 (low) | IgG(8)-EXA (Ala-Ala linker) | > 30 | [9] |

| KPL-4 | HER2 | T-DXd (GGFG linker) | ~2.0 | [10] |

Table 2: In Vivo Antitumor Activity of Exatecan-Based ADCs in Breast Cancer Xenograft Models

| Xenograft Model | Target Antigen | ADC Construct | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| SK-BR-3 | HER2 | IgG(8)-EXA (Ala-Ala linker) | 5 mg/kg, single dose | Significant tumor regression | [9] |

| NCI-N87 (gastric) | HER2 | Trastuzumab-Exatecan (PSAR linker) | 1 mg/kg | Strong antitumor activity | Not in search results |

| Patient-Derived Xenograft (TNBC) | TROP2 | Datopotamab Deruxtecan | 6 mg/kg, q3w | Significant tumor regression | [11] |

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes the conjugation of the maleimide-containing drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Materials:

-

Monoclonal antibody (e.g., anti-HER2 or anti-Nectin-4) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching reagent: N-acetylcysteine

-

Reaction buffer: Phosphate buffer with EDTA (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)

-

Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

Solvents: Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMA)

Procedure:

-

Antibody Preparation:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

-

-

Antibody Reduction:

-

Add a calculated amount of reducing agent (TCEP or DTT) to the antibody solution. A molar excess of 2-5 equivalents of reducing agent per antibody is a good starting point.

-

Incubate at 37°C for 30-60 minutes to partially reduce the interchain disulfide bonds.

-

-

Drug-Linker Preparation:

-

Dissolve the this compound in a minimal amount of DMSO or DMA.

-

-

Conjugation Reaction:

-

Add the dissolved drug-linker to the reduced antibody solution. A molar excess of 5-10 equivalents of the drug-linker per antibody is recommended.

-

Incubate the reaction mixture at 4°C or room temperature for 1-2 hours with gentle mixing.

-

-

Quenching:

-

Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.

-

-

Purification:

-

Purify the resulting ADC from unconjugated drug-linker and other small molecules using a pre-equilibrated SEC column.

-

Collect the fractions containing the purified ADC.

-

-

Characterization:

-

Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

-

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

-

Assess the level of aggregation by size-exclusion chromatography (SEC).

-

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an ADC in breast cancer cell lines using a resazurin-based assay.

Materials:

-

Breast cancer cell lines (e.g., SK-BR-3 for HER2-positive, MDA-MB-231 for triple-negative)

-

Complete cell culture medium

-

ADC construct and control antibody

-

Resazurin sodium salt solution

-

96-well cell culture plates

-

Plate reader capable of measuring fluorescence

Procedure:

-

Cell Seeding:

-

Seed the breast cancer cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and the control antibody in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include wells with medium only as a negative control.

-

Incubate the plate for 72-120 hours.

-

-

Cell Viability Assessment:

-

Add 20 µL of resazurin solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (medium only wells).

-

Normalize the fluorescence values to the untreated control wells to determine the percentage of cell viability.

-

Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Protocol 3: In Vivo Antitumor Efficacy in a Breast Cancer Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of an ADC in a subcutaneous breast cancer xenograft model in immunodeficient mice.

Materials:

-

Female immunodeficient mice (e.g., BALB/c nude or NOD-scid)

-

Breast cancer cell line (e.g., SK-BR-3)

-

Matrigel (optional)

-

ADC construct, control antibody, and vehicle control

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Animal Acclimatization:

-

Acclimatize the mice to the animal facility for at least one week before the start of the experiment.

-

-

Tumor Cell Implantation:

-

Harvest the breast cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, 1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring and Grouping:

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.

-

When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC).

-

-

ADC Administration:

-

Administer the ADC, control antibody, or vehicle via intravenous (tail vein) injection at the predetermined dose and schedule.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight of the mice throughout the study.

-

At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the vehicle control group.

-

Perform statistical analysis to determine the significance of the observed differences between treatment groups.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of a this compound ADC.

Caption: Simplified HER2 signaling pathway in breast cancer.

Caption: Nectin-4 signaling pathway in breast cancer stem cells.

Caption: Experimental workflow for in vivo efficacy studies.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 4. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibody-Drug Conjugates in Breast Cancer: A Comprehensive Review of How to Selectively Deliver Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor Activity and Biomarker Analysis for TROP2 Antibody-Drug Conjugate Datopotamab Deruxtecan in Patient-Derived Breast Cancer Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analytical Techniques for the Characterization of Antibody-Drug Conjugates and Their Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule, connected via a chemical linker.[1][2][3][4] The linker is a critical component that influences the ADC's stability, pharmacokinetics, efficacy, and toxicity.[1][2][3][4][5] Its design, whether cleavable or non-cleavable, dictates the mechanism of payload release and is therefore a central focus during characterization.[5][][7][8] This application note provides a comprehensive overview of the key analytical techniques used to characterize ADCs, with a special emphasis on how the linker chemistry impacts the analytical strategy and data interpretation.

The characterization of ADCs is challenging due to their heterogeneity, which arises from the distribution of the drug-to-antibody ratio (DAR), the specific conjugation sites, and the inherent variability of the mAb itself.[1][2][9] A multi-faceted analytical approach is therefore essential to ensure the safety, quality, and efficacy of these complex molecules.[1][2]

The Critical Role of the Linker

The choice of linker technology is fundamental to the ADC's mechanism of action.[3][4][5] Linkers are broadly categorized into two types:

-

Cleavable Linkers: These are designed to release the payload upon encountering specific conditions within the target cell, such as low pH in endosomes/lysosomes (e.g., hydrazone linkers) or the presence of specific enzymes like cathepsin B (e.g., valine-citrulline linkers), or a high concentration of reducing agents like glutathione (e.g., disulfide linkers).[7][8][10]

-

Non-cleavable Linkers: These linkers remain attached to the payload and the amino acid residue of the antibody after proteolytic degradation of the mAb in the lysosome.[5][7][8] This results in the release of a payload-linker-amino acid complex. The stability of non-cleavable linkers is generally higher in circulation.[5]

The nature of the linker directly influences which analytical methods are most appropriate for characterizing critical quality attributes (CQAs) such as DAR, drug distribution, stability, and aggregation.[1][2][9]

Core Analytical Techniques for ADC Characterization

A suite of orthogonal analytical techniques is required for comprehensive ADC characterization.[11][12] The primary methods are summarized below, with a focus on their application to linker-dependent analysis.

Chromatography-Based Techniques

a) Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for determining the drug-to-antibody ratio (DAR) distribution and calculating the average DAR.[13][14][15] It separates ADC species based on their hydrophobicity under non-denaturing conditions.[13][14][16] Since the payload is typically a hydrophobic small molecule, each additional drug molecule increases the overall hydrophobicity of the ADC.[14]

-

Linker Influence: HIC is particularly well-suited for cysteine-linked ADCs, where distinct peaks corresponding to different DAR values (e.g., DAR0, DAR2, DAR4) can be resolved.[15] For lysine-conjugated ADCs with a high number of potential conjugation sites, HIC often results in a broad, unresolved peak, making it less effective for detailed DAR distribution analysis.[15]

b) Reversed-Phase Liquid Chromatography (RP-LC)

RP-LC is another hydrophobicity-based separation technique, but it is performed under denaturing conditions. It is often coupled with mass spectrometry (LC-MS) for more detailed analysis. RP-LC can be used to determine the average DAR and to analyze ADC fragments, such as the light and heavy chains, to assess drug distribution.[17][18]

-

Linker Influence: For cysteine-linked ADCs with cleavable linkers, RP-LC can be used to analyze the stability of the linker by monitoring the release of the payload under different stress conditions. For non-cleavable linkers, RP-LC of reduced and deglycosylated ADC can provide information on the drug load on each antibody subunit.

c) Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius and is the primary method for quantifying high molecular weight species (aggregates) and fragments.[19][20][21] Aggregation is a critical quality attribute as it can impact efficacy and immunogenicity.[19][20][21]

-

Linker Influence: The conjugation of hydrophobic payloads can increase the propensity for aggregation.[20][21] SEC is used to monitor the stability of ADCs with different linkers and DAR values under various storage conditions. The mobile phase composition in SEC may need to be optimized to minimize secondary hydrophobic interactions between the ADC and the stationary phase, especially for ADCs with high DAR values.[22][23]

Mass Spectrometry (MS)

MS is an indispensable tool for the characterization of ADCs, providing precise mass measurements that can be used to determine the average DAR, DAR distribution, and conjugation sites.[24][25]

-

Intact and Subunit Mass Analysis: Analysis of the intact ADC or its subunits (e.g., after reduction of interchain disulfide bonds) under denaturing (RP-LC-MS) or native conditions (native MS) can reveal the distribution of drug loading.[18][24] Native MS is particularly useful for cysteine-linked ADCs as it preserves the non-covalent interactions between the light and heavy chains.[24]

-

Peptide Mapping: This "bottom-up" approach involves digesting the ADC into smaller peptides, which are then analyzed by LC-MS/MS. It is used to identify the specific amino acid residues that are conjugated to the linker-payload, providing a high-resolution map of the conjugation sites.[12]

-

Linker Influence: The fragmentation pattern of the linker-payload in MS/MS experiments can provide structural confirmation of the linker and its attachment to the drug. For cleavable linkers, MS can be used to identify the cleavage products and to study the mechanism of payload release.

Capillary Electrophoresis (CE)

CE techniques offer high-resolution separations based on the size and charge of the analytes.[26][27][28]

-

Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): This technique separates proteins based on their molecular weight under denaturing conditions and is used to assess the purity and integrity of the ADC, including the analysis of fragments and the confirmation of drug conjugation to the light and heavy chains.[26][28]

-

Imaged Capillary Isoelectric Focusing (iCIEF): iCIEF separates ADC species based on their isoelectric point (pI) and is used to characterize charge heterogeneity. The conjugation of a linker-payload can alter the pI of the antibody, and iCIEF can be used to monitor the consistency of the conjugation process.[26]

-

Linker Influence: The charge of the linker and payload can influence the pI of the ADC. iCIEF can be a sensitive method for detecting changes in the ADC due to linker cleavage or degradation that result in a change in the overall charge of the molecule.

Data Presentation: Summary of Analytical Techniques and Linker-Dependent Considerations

| Analytical Technique | Primary Application | Information Obtained | Considerations for Cleavable Linkers | Considerations for Non-Cleavable Linkers |

| HIC | DAR distribution analysis | Average DAR, distribution of drug-loaded species, naked antibody content.[13][14] | Can be used to monitor linker stability by observing changes in the DAR profile over time. | Generally provides a more stable and consistent DAR profile. |

| RP-LC | DAR and fragment analysis | Average DAR, drug load on light and heavy chains, purity.[17] | Can be used to quantify released payload and linker-related impurities. | Useful for subunit analysis to confirm drug load on each chain. |

| SEC | Aggregation and fragment analysis | Quantification of monomers, aggregates, and fragments.[19][20] | The release of hydrophobic payload may influence the aggregation propensity of the remaining antibody. | Hydrophobicity of the linker-payload can increase the tendency for aggregation.[20] |

| MS (Intact/Subunit) | DAR determination | Precise mass measurement, average DAR, DAR distribution.[24][25] | Can be used to identify and quantify different cleavage products. | Provides a stable mass measurement of the intact ADC or its subunits. |

| MS (Peptide Mapping) | Conjugation site analysis | Identification of specific amino acid conjugation sites.[12] | Can confirm the site of attachment and the integrity of the linker before cleavage. | Confirms the site of attachment of the stable linker-payload. |

| CE-SDS | Purity and integrity analysis | Molecular weight-based separation, fragment analysis, confirmation of conjugation.[26][28] | Can be used to monitor the release of payload from the light or heavy chains. | Confirms the covalent attachment of the linker-payload to the antibody chains. |

| iCIEF | Charge heterogeneity analysis | pI determination, assessment of charge variants.[26] | Linker cleavage can lead to changes in the charge profile of the ADC. | The charge of the linker-payload will contribute to the overall pI of the ADC. |

Experimental Protocols

Protocol 1: Determination of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)

1. Objective: To separate and quantify the different drug-loaded species of an ADC to determine the DAR distribution and average DAR.

2. Materials:

- ADC sample

- HIC column (e.g., Butyl or Phenyl phase)

- Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)[14]

- Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)[14]

- HPLC system with a UV detector

3. Method:

- Equilibrate the HIC column with 100% Mobile Phase A.

- Inject 10-50 µg of the ADC sample onto the column.

- Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.

- Monitor the elution profile at 280 nm.

- Integrate the peak areas corresponding to each DAR species (e.g., DAR0, DAR2, DAR4, etc.).

- Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

4. Linker-Specific Considerations:

- Cleavable Linkers: To assess linker stability, incubate the ADC in plasma or a relevant buffer for different time points, and then analyze by HIC to monitor any changes in the DAR profile, which would indicate premature drug release.[29]

- Non-cleavable Linkers: This method is generally straightforward for ADCs with non-cleavable linkers, providing a snapshot of the drug load distribution at the time of analysis.

Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

1. Objective: To quantify the percentage of monomer, aggregates, and fragments in an ADC sample.

2. Materials:

- ADC sample

- SEC column (e.g., silica-based with a diol coating)

- Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)[21]

- HPLC system with a UV detector

3. Method:

- Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

- Inject 10-50 µg of the ADC sample.

- Elute the sample isocratically for a sufficient time to allow for the separation of aggregates, monomer, and fragments.

- Monitor the elution profile at 280 nm.

- Integrate the peak areas for the high molecular weight species (aggregates), the main peak (monomer), and the low molecular weight species (fragments).

- Calculate the percentage of each species relative to the total peak area.

4. Linker-Specific Considerations:

- The hydrophobicity of the linker-payload can sometimes lead to non-specific interactions with the SEC column.[19][21] If this is observed (e.g., poor peak shape, low recovery), the mobile phase may need to be modified by adding a small amount of organic solvent (e.g., isopropanol) or arginine to minimize these interactions.[22][23]

Protocol 3: Confirmation of Conjugation Site by Peptide Mapping LC-MS/MS

1. Objective: To identify the specific amino acid residues on the antibody that are conjugated to the linker-payload.

2. Materials:

- ADC sample

- Denaturation buffer (e.g., 6 M Guanidine HCl)

- Reducing agent (e.g., DTT)

- Alkylating agent (e.g., iodoacetamide)

- Protease (e.g., Trypsin)

- Quenching agent (e.g., formic acid)

- LC-MS/MS system

3. Method:

- Denature, reduce, and alkylate the ADC sample.

- Perform a buffer exchange to a digestion-compatible buffer.

- Digest the ADC with a protease (e.g., trypsin) overnight at 37°C.

- Quench the digestion reaction with formic acid.

- Analyze the resulting peptide mixture by LC-MS/MS.

- Use specialized software to search the MS/MS data against the antibody sequence to identify peptides that are modified with the linker-payload. The mass shift corresponding to the linker-payload will be used to identify the conjugated peptides.

4. Linker-Specific Considerations: